molecular formula C24H22Cl3N3OS B11940893 2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide

2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide

Cat. No.: B11940893
M. Wt: 506.9 g/mol
InChI Key: IENQHZDZUCOWTJ-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide is a complex organic compound with a molecular formula of C24H20Cl3N3OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 2,2-diphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry .

Properties

Molecular Formula

C24H22Cl3N3OS

Molecular Weight

506.9 g/mol

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C24H22Cl3N3OS/c1-16-10-8-9-15-19(16)28-23(32)30-22(24(25,26)27)29-21(31)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15,20,22H,1H3,(H,29,31)(H2,28,30,32)

InChI Key

IENQHZDZUCOWTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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